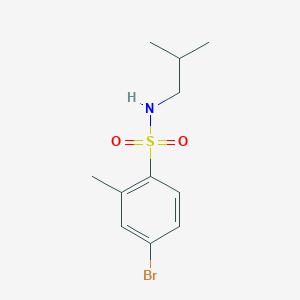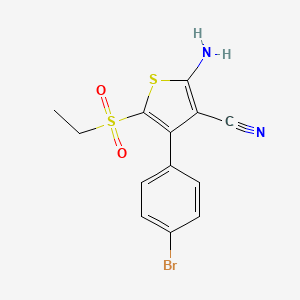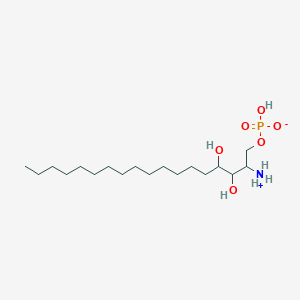![molecular formula C12H15F2NO2 B12077732 Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)
Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate: is an organic compound with the molecular formula C12H15F2NO2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a difluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(difluoromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethyl-substituted phenyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction can be catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the carbamate bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate can undergo oxidation reactions, particularly at the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: Formation of difluoromethyl-substituted phenyl carbamate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism and toxicity of carbamate derivatives.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its carbamate group can act as a prodrug moiety, releasing active amines upon enzymatic hydrolysis.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(difluoromethyl)phenyl]carbamate involves its interaction with biological targets through its carbamate group. Upon enzymatic hydrolysis, the compound releases an active amine, which can interact with specific receptors or enzymes. The difluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its absorption and distribution in biological systems.
Comparison with Similar Compounds
- Tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate
- Tert-butyl (2-aminophenyl)carbamate
Comparison:
- Tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate: This compound contains an oxazole ring instead of a phenyl ring, which can influence its reactivity and biological activity. The presence of the oxazole ring may enhance its stability and specificity in certain applications.
- Tert-butyl (2-aminophenyl)carbamate: This compound lacks the difluoromethyl group, which can affect its lipophilicity and metabolic stability. The absence of the difluoromethyl group may result in different pharmacokinetic properties and biological activities.
Uniqueness: Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H15F2NO2 |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
tert-butyl N-[2-(difluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H15F2NO2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14/h4-7,10H,1-3H3,(H,15,16) |
InChI Key |
QCCLUFPWQRUDOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B12077658.png)




![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)
![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)






![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
